4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
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Overview
Description
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that features a combination of benzothiazole, piperazine, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multi-step procedures. The process begins with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
- 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-2,3-dihydro-1H-indol-2-one hydrochloride
- 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione
Uniqueness
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide stands out due to its unique combination of benzothiazole, piperazine, and thiazole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide (CAS Number: 1219570-03-2) is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H16N4S2 with a molecular weight of approximately 352.48 g/mol. The structure includes a benzothiazole ring and a piperazine moiety, which are known for their biological significance in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. For example, compounds derived from similar structures have shown promising results against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial strains. In vitro tests have demonstrated broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for various pathogens have been reported, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
The proposed mechanism of action for the compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it has been suggested that it may inhibit tyrosinase activity, which is crucial in melanin production and is linked to various skin-related disorders . Additionally, its interaction with cellular signaling pathways may contribute to its anticancer effects.
Case Studies
A notable case study involved the synthesis of a series of benzothiazole derivatives, including the target compound, which were evaluated for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the benzothiazole ring significantly influenced biological activity, with certain substitutions enhancing potency .
Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that specific functional groups could enhance both anticancer and antimicrobial activities. This underscores the importance of chemical modifications in developing more effective therapeutic agents .
Properties
Molecular Formula |
C19H21N5O2S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H21N5O2S2/c1-13-12-27-19(20-13)21-16(25)6-7-17(26)23-8-10-24(11-9-23)18-14-4-2-3-5-15(14)28-22-18/h2-5,12H,6-11H2,1H3,(H,20,21,25) |
InChI Key |
COTDLTSEMYWRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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